3-(6-Methylpyridin-3-yl)morpholine
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Overview
Description
3-(6-Methylpyridin-3-yl)morpholine is an organic compound that features a morpholine ring substituted with a 6-methylpyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylpyridin-3-yl)morpholine typically involves the reaction of 6-methylpyridin-3-yl halides with morpholine under suitable conditions. One common method involves the use of 6-methylpyridin-3-yl bromide and morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylpyridin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated morpholine or pyridine rings.
Substitution: Substituted morpholine or pyridine derivatives.
Scientific Research Applications
3-(6-Methylpyridin-3-yl)morpholine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in neurodegenerative diseases like Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 3-(6-Methylpyridin-3-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist at various receptors, influencing cellular pathways and physiological responses. For example, it has been studied as a muscarinic receptor agonist, which can modulate cognitive functions and protect neurons from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine: Another morpholine derivative with similar bioactivity.
3-(6-Hydroxymethylpyridin-3-yl)morpholine: A hydroxylated analog with different chemical properties.
Uniqueness
3-(6-Methylpyridin-3-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group on the pyridine ring enhances its lipophilicity and receptor binding affinity, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(6-methylpyridin-3-yl)morpholine |
InChI |
InChI=1S/C10H14N2O/c1-8-2-3-9(6-12-8)10-7-13-5-4-11-10/h2-3,6,10-11H,4-5,7H2,1H3 |
InChI Key |
AIMRGILHCMJVAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2COCCN2 |
Origin of Product |
United States |
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